2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is an organic compound with the molecular formula C17H15FN4O2 and a molecular weight of 326.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzonitrile moiety.
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function .
Biochemical Pathways
By inhibiting ENTs, the compound affects the nucleotide synthesis pathway and the regulation of adenosine function . This could potentially disrupt the normal functioning of cells and lead to various downstream effects.
Result of Action
The inhibition of ENTs by this compound could lead to a disruption in nucleotide synthesis and the regulation of adenosine function . This could potentially result in a variety of molecular and cellular effects, depending on the specific cells and tissues involved.
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves organic synthesis techniques. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve multiple steps, including protection and deprotection of functional groups
Chemical Reactions Analysis
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can be compared with other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of human equilibrative nucleoside transporters but has different selectivity and binding properties.
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide: This compound shares the fluorophenyl piperazine moiety but has different substituents and biological activities.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYQVSCEAQLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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